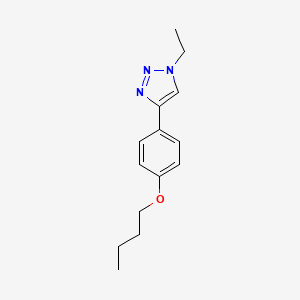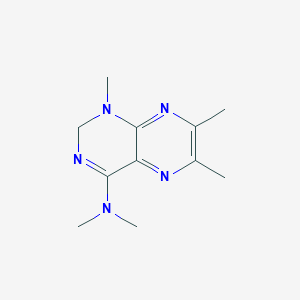
N,N,1,6,7-pentamethyl-2H-pteridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,1,6,7-pentamethyl-2H-pteridin-4-amine is a chemical compound known for its unique structure and properties. It belongs to the class of pteridines, which are heterocyclic compounds containing a pteridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,1,6,7-pentamethyl-2H-pteridin-4-amine typically involves the methylation of a pteridine precursor. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .
Chemical Reactions Analysis
Types of Reactions
N,N,1,6,7-pentamethyl-2H-pteridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one or more of its methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of pteridine derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced pteridine derivatives.
Substitution: Formation of halogenated pteridine derivatives.
Scientific Research Applications
N,N,1,6,7-pentamethyl-2H-pteridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other pteridine derivatives.
Biology: Studied for its potential role in biological processes and as a fluorescent marker.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N,1,6,7-pentamethyl-2H-pteridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. It may also participate in redox reactions, influencing cellular oxidative stress levels. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N,N,1,6,7-pentamethyl-2H-pteridin-4-one
- N,N,1,6,7-pentamethyl-2H-pteridin-4-thiol
- N,N,1,6,7-pentamethyl-2H-pteridin-4-carboxylic acid
Uniqueness
N,N,1,6,7-pentamethyl-2H-pteridin-4-amine stands out due to its specific methylation pattern, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles .
Properties
CAS No. |
7150-78-9 |
|---|---|
Molecular Formula |
C11H17N5 |
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N,N,1,6,7-pentamethyl-2H-pteridin-4-amine |
InChI |
InChI=1S/C11H17N5/c1-7-8(2)14-11-9(13-7)10(15(3)4)12-6-16(11)5/h6H2,1-5H3 |
InChI Key |
LDOJQOHICQOMAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)C(=NCN2C)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


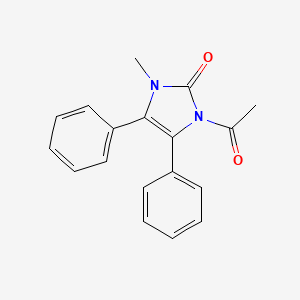
![1,9-diazaspiro[5.5]undecan-1-yl(phenyl)methanone;hydrochloride](/img/structure/B14168160.png)
![1-[1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-methoxy-2-methylindol-3-yl]ethanone](/img/structure/B14168165.png)
![[2,3,4,5-Tetraacetyloxy-6,6-bis(phenylmethoxy)hexyl] acetate](/img/structure/B14168171.png)

![4-[2-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzonitrile](/img/structure/B14168179.png)

![Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate](/img/structure/B14168188.png)
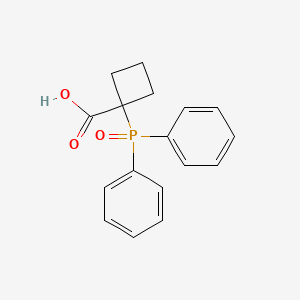
![6-{(2E)-2-[1-(5-chlorothiophen-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14168205.png)
![2-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B14168213.png)
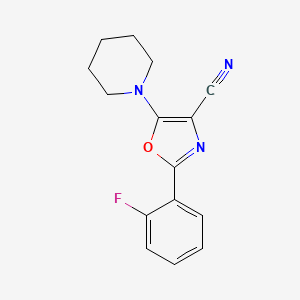
![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]propanamide](/img/structure/B14168225.png)
